molecular formula C10H15ClN2OS B1455175 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride CAS No. 1172955-30-4

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

Cat. No.: B1455175
CAS No.: 1172955-30-4
M. Wt: 246.76 g/mol
InChI Key: NQBWWFJPSFBRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is a chemical compound that features a piperazine ring and a thiophene ring connected by an ethanone group

Mechanism of Action

Target of Action

The primary target of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound interacts with pancreatic lipase, inhibiting its activity . This interaction prevents the breakdown of dietary fats into smaller molecules, thereby reducing their absorption in the body.

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. Specifically, it prevents the hydrolysis of triglycerides into monoglycerides and free fatty acids, which are the forms in which dietary fats are absorbed in the small intestine .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of fat absorption in the body. By inhibiting pancreatic lipase, it prevents the breakdown and subsequent absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss .

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats . The compound’s interaction with this enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. Additionally, this compound has shown potential interactions with other biomolecules, such as receptors and transporters, which may influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to affect cell viability, particularly in cancer cell lines such as MCF-10A . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase the phosphorylation of H2AX, a marker of DNA damage, in MCF-7 cells . This suggests that this compound may induce DNA damage and affect cell cycle progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its inhibition of pancreatic lipase is mediated through binding to the enzyme’s active site . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased DNA damage Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are of particular interest, as they may influence its overall pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues and organs can significantly impact its efficacy and safety. Studies have shown that this compound is distributed widely in the body, with a preference for certain tissues . Understanding these distribution patterns is vital for developing targeted therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, the compound’s presence in the nucleus may influence gene expression and DNA repair processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride can be achieved through several methods. One common approach involves the reaction of piperazine with thiophene-2-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the ethanone group.

    Substitution: Substituted piperazine or thiophene derivatives.

Scientific Research Applications

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride has several scientific research applications:

Comparison with Similar Compounds

  • 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one
  • 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine

Comparison: 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is unique due to its specific combination of the piperazine and thiophene rings connected by an ethanone group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBWWFJPSFBRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656393
Record name 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172955-30-4
Record name 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.